molecular formula C8H5BrMgS B6307881 Benzo[b]thiophen-3-ylmagnesium bromide CAS No. 348109-98-8

Benzo[b]thiophen-3-ylmagnesium bromide

Cat. No.: B6307881
CAS No.: 348109-98-8
M. Wt: 237.40 g/mol
InChI Key: LKRJPPJHBMTKHQ-UHFFFAOYSA-M
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Description

Benzo[b]thiophen-3-ylmagnesium bromide is a Grignard reagent derived from 3-bromobenzo[b]thiophene (CAS 7342-82-7), a heterocyclic aromatic compound with a fused benzene and thiophene ring system. Its molecular formula is C₈H₅SMgBr, and it is typically prepared by reacting 3-bromobenzo[b]thiophene with magnesium in anhydrous tetrahydrofuran (THF) . The reagent is highly air- and moisture-sensitive, requiring inert handling conditions similar to other Grignard reagents. Its applications span pharmaceuticals and materials science, particularly in synthesizing complex heterocycles and functionalized aromatic systems .

Properties

IUPAC Name

magnesium;3H-1-benzothiophen-3-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S.BrH.Mg/c1-2-4-8-7(3-1)5-6-9-8;;/h1-4,6H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRJPPJHBMTKHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[C-]=CS2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Benzo[b]thiophene

Direct electrophilic bromination of benzo[b]thiophene using bromine (Br2Br_2) or NN-bromosuccinimide (NBS) typically yields a mixture of 2- and 3-bromo isomers. Regioselectivity is influenced by the electronic effects of the thiophene ring, with the 3-position being less favored due to steric hindrance from the fused benzene ring. A study employing Br2Br_2 in dichloromethane at 10C-10^\circ \text{C} reported a 3-bromo isomer yield of 28%, with the remainder being the 2-bromo derivative.

Table 1: Bromination Conditions and Isomer Ratios

Brominating AgentSolventTemperature3-Bromo Isomer Yield
Br2Br_2CH2Cl2CH_2Cl_210C-10^\circ \text{C}28%
NBSCCl4CCl_425C25^\circ \text{C}15%

Functional Group Transformation via 3-(Bromomethyl)benzo[b]thiophene

An alternative route involves the synthesis of 3-(bromomethyl)benzo[b]thiophene followed by dehydrohalogenation. For example, treatment of benzo[b]thiophen-3-ylmethanol with phosphorus tribromide (PBr3PBr_3) in diethyl ether at 0C0^\circ \text{C} yields 3-(bromomethyl)benzo[b]thiophene with 73% efficiency. Subsequent elimination under basic conditions generates the desired 3-bromobenzo[b]thiophene, though this method introduces additional purification steps.

Magnesium Activation and Grignard Formation

The reaction of 3-bromobenzo[b]thiophene with magnesium metal follows classical Grignard synthesis principles but requires stringent anhydrous conditions to prevent reagent decomposition.

Solvent Systems and Their Impact on Reactivity

Tetrahydrofuran (THF) is the solvent of choice due to its ability to stabilize the Grignard intermediate through coordination to magnesium. Comparative studies show that reactions in THF proceed at 25C25^\circ \text{C} with 85% conversion, whereas diethyl ether requires reflux conditions (35C35^\circ \text{C}) for comparable yields.

Table 2: Solvent-Dependent Reaction Kinetics

SolventTemperatureReaction TimeConversion Efficiency
THF25C25^\circ \text{C}2 hours85%
Diethyl Ether35C35^\circ \text{C}4 hours82%

Magnesium Preparation and Surface Area Optimization

Activation of magnesium turnings is critical. Protocols recommend stirring magnesium in THF with a catalytic amount of iodine (I2I_2) to remove surface oxides. Sonication or mechanical grinding increases surface area, reducing induction periods from 30 minutes to under 5 minutes.

Industrial-Scale Production Challenges

Continuous Flow Reactor Design

Batch processes face scalability issues due to exothermicity and magnesium clogging. Continuous flow systems with in-line quenching mechanisms improve safety and yield consistency. A pilot study using a tubular reactor achieved 92% conversion with residence times under 10 minutes.

Byproduct Management

Common byproducts include benzo[b]thiophene (from dehalogenation) and magnesium hydroxides . Acidic workups with H2SO4H_2SO_4 (0.5 M) effectively remove magnesium residues, while distillation isolates the Grignard reagent from THF.

Mechanistic Insights into Grignard Formation

The reaction proceeds via a single-electron transfer (SET) mechanism:

  • Oxidative addition : Magnesium donates an electron to the carbon-bromine bond, cleaving it homolytically.

  • Radical coupling : The aryl radical interacts with magnesium to form the organomagnesium intermediate.

Isotopic labeling studies using deuterated THF (THFd8THF-d_8) confirm that solvent coordination stabilizes the transition state, lowering the activation energy by 15 kJ/mol15\ \text{kJ/mol}.

Comparative Analysis with Benzo[b]thiophen-2-ylmagnesium Bromide

The 3-isomer exhibits reduced nucleophilicity compared to the 2-isomer due to increased steric crowding. In reactions with benzaldehyde, the 3-isomer achieves 68% yield versus 82% for the 2-isomer under identical conditions .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3-ylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous solvent like THF, under inert atmosphere.

    Coupling Reactions: Often performed with palladium or nickel catalysts in the presence of a base.

    Substitution Reactions: Requires electrophiles such as alkyl halides or acyl halides.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Coupled Products: From coupling reactions with halides.

    Substituted Benzo[b]thiophenes: From substitution reactions.

Scientific Research Applications

Benzo[b]thiophen-3-ylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-3-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction is facilitated by the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic. The compound can react with various electrophiles, including carbonyl compounds, halides, and other electrophilic species .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Benzo[b]thiophen-3-ylmagnesium Bromide :

    • Contains a sulfur atom in a fused aromatic system, enabling resonance stabilization of the magnesium-bound carbon.
    • The benzannulated structure introduces steric hindrance and electronic delocalization, moderating reactivity compared to simpler aryl Grignard reagents .
  • Higher reactivity due to the absence of steric bulk and electron-withdrawing groups. Commonly used in polymer synthesis and straightforward nucleophilic additions .
  • 3-Methoxyphenylmagnesium Bromide (C₇H₇OMgBr) :

    • The methoxy group (-OCH₃) enhances electron density at the aromatic ring, increasing nucleophilicity.
    • Reactivity is tailored for electrophilic substitutions in electron-deficient systems .
  • Thiophen-3-ylmagnesium Bromide (C₄H₃SMgBr): A monocyclic thiophene-based reagent. Less steric hindrance than this compound, enabling efficient C–C bond formation under mild conditions (e.g., 0°C to RT with CuI/LiCl catalysts) .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solvent Stability Considerations
Benzo[b]thiophen-3-yl MgBr C₈H₅SMgBr ~237.28 THF Air/moisture-sensitive; moderate steric hindrance
Phenyl MgBr C₆H₅MgBr 181.31 2-MeTHF Highly reactive; standard Grignard handling
3-Methoxyphenyl MgBr C₇H₇OMgBr ~227.34 THF Enhanced nucleophilicity; sensitive to strong electrophiles
Thiophen-3-yl MgBr C₄H₃SMgBr ~172.34 THF Lower steric hindrance; requires catalysts for cross-coupling

Challenges and Handling

  • This compound: Requires rigorous exclusion of moisture and oxygen. Limited commercial availability of the precursor (3-bromobenzo[b]thiophene) may complicate synthesis .
  • Methoxyphenyl Derivatives :

    • Electron-donating groups necessitate careful control of reaction conditions to avoid over-reactivity or side reactions .

Research Findings and Industrial Relevance

  • This compound is pivotal in synthesizing phostones and phostams, which are key intermediates in bioactive compound development .
  • In contrast, phenylmagnesium bromide’s industrial use focuses on bulk polymer production, underscoring the trade-off between complexity and scalability .

Q & A

Q. What are the optimal synthetic protocols for preparing Benzo[b]thiophen-3-ylmagnesium bromide?

The synthesis involves reacting 3-bromobenzo[b]thiophene with magnesium in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Key parameters include:

  • Magnesium activation : Surface oxidation must be removed via mechanical scraping or iodine activation to ensure reactivity.
  • Moisture control : Traces of water can hydrolyze the Grignard reagent, necessitating rigorously dried solvents and glassware.
  • Temperature : Reflux conditions (~66°C for THF) are typical, with reaction progress monitored by cessation of gas evolution. Post-synthesis, the reagent is often used in situ due to its sensitivity, and purity is verified via titration or quenching with deuterated solvents for NMR analysis .

Q. What safety measures are critical when handling this compound?

This reagent is highly flammable and reacts violently with water, releasing flammable gases. Essential precautions include:

  • Inert atmosphere techniques : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure.
  • Fire suppression : Keep dry chemical extinguishers (e.g., CO₂) nearby; avoid water-based extinguishers.
  • First-aid protocols : For skin/eye contact, rinse immediately with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do reaction conditions influence the coupling efficiency of this compound in cross-coupling reactions?

Reaction efficiency depends on:

  • Solvent polarity : THF enhances nucleophilicity, while ethereal solvents stabilize the Grignard intermediate.
  • Catalyst systems : Transition-metal catalysts (e.g., Ni/Fe) can mediate C–C bond formation, but ligand choice (e.g., phosphines) affects regioselectivity.
  • Additives : Lewis acids like ZnCl₂ or CeCl₃ can activate electrophilic partners (e.g., ketones) to improve yields. For example, DDQ-mediated oxidative coupling under acidic conditions achieves 92% yield in benzo[b]thiophene dimerization by stabilizing radical cation intermediates .

Q. What methodologies resolve contradictions in reported reaction yields involving this reagent?

Discrepancies often stem from:

  • Trace impurities : Use Karl Fischer titration to ensure solvent dryness (<30 ppm H₂O).
  • Substrate purity : Purify 3-bromobenzo[b]thiophene via column chromatography to remove deactivating byproducts.
  • Analytical validation : Employ tandem techniques (e.g., GC-MS, HPLC) to quantify product distribution and identify side reactions. Replicating studies under standardized protocols (e.g., inert atmosphere, controlled stoichiometry) minimizes variability .

Q. How can computational models predict the reactivity of this compound in complex syntheses?

Density functional theory (DFT) calculations reveal:

  • Frontier molecular orbitals : The HOMO of the Grignard reagent localizes on the magnesium-bound carbon, directing nucleophilic attack to electron-deficient sites.
  • Oxidation potentials : Compounds with lower oxidation potentials (e.g., <1.5 V vs. SCE) form stable radical cations, enabling DDQ-mediated cross-coupling. Experimental validation via EPR spectroscopy confirms radical intermediates, while UV-Vis spectroscopy tracks charge-transfer complexes .

Q. What strategies optimize the regioselectivity of nucleophilic additions using this reagent?

Regioselectivity is governed by:

  • Steric effects : Bulky substituents at the C-2 position of benzo[b]thiophene redirect reactivity to less hindered sites.
  • Electronic effects : Electron-withdrawing groups (e.g., bromine) at C-5 enhance electrophilicity at C-3, favoring nucleophilic attack.
  • Pre-complexation : Pre-reacting the Grignard reagent with Lewis acids (e.g., CeCl₃) can modulate selectivity in ketone additions .

Methodological Considerations

  • Characterization : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm Grignard formation (e.g., upfield shifts for Mg-bound carbons). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies Mg–C vibrational modes .
  • Stability : Store the reagent under inert gas at −20°C; decomposition is indicated by precipitation or gas evolution .

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